molecular formula C9H10N4O B13093768 4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one

4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B13093768
M. Wt: 190.20 g/mol
InChI Key: MVQGCRHRZFZWMO-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions. One common method includes the condensation of appropriate aldehydes, amines, and nitriles under controlled conditions. The reaction is often carried out in the presence of catalysts such as Lewis acids or bases to facilitate the formation of the pyrido[2,3-b]pyrazine core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrido[2,3-b]pyrazine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly valuable in the development of advanced materials and potential therapeutic agents .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

4-methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3-one

InChI

InChI=1S/C9H10N4O/c1-10-7-9(14)13(2)8-6(12-7)4-3-5-11-8/h3-5H,1-2H3,(H,10,12)

InChI Key

MVQGCRHRZFZWMO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(N=CC=C2)N(C1=O)C

Origin of Product

United States

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